molecular formula C24H21ClN2O3 B4894279 N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide

N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide

Cat. No. B4894279
M. Wt: 420.9 g/mol
InChI Key: YIQXMXBIQCYXCN-PXLXIMEGSA-N
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Description

N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide, commonly known as BCV, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. BCV is a member of the vinca alkaloid family and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

BCV exerts its anti-cancer effects by inhibiting tubulin polymerization, which is necessary for the formation of microtubules. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. BCV binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and inhibiting cell division.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, BCV has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that BCV may have potential applications in the treatment of Alzheimer's disease. BCV has also been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of BCV is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a valuable tool for cancer research and drug development. However, BCV has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in some experimental settings. In addition, BCV has been shown to have low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several potential future directions for the study of BCV. One area of interest is the development of new cancer therapies based on BCV. Researchers may also investigate the potential applications of BCV in the treatment of Alzheimer's disease and other neurological disorders. In addition, researchers may explore the use of BCV in combination with other drugs to enhance its anti-cancer effects. Finally, further studies may be conducted to improve the solubility and bioavailability of BCV, which could enhance its effectiveness in vivo.

Synthesis Methods

BCV can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with N-benzylglycine to form N-benzyl-N-(4-methoxybenzoyl)glycine. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide. The final product is obtained through purification by column chromatography.

Scientific Research Applications

BCV has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BCV has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that BCV may be a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c1-30-21-13-9-19(10-14-21)23(28)27-22(15-17-7-11-20(25)12-8-17)24(29)26-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,26,29)(H,27,28)/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQXMXBIQCYXCN-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-3-(benzylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

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